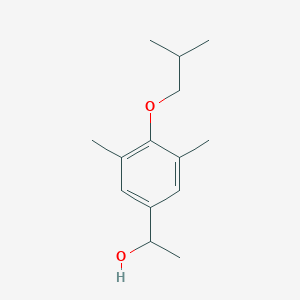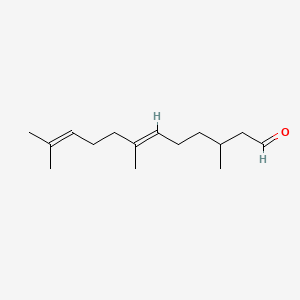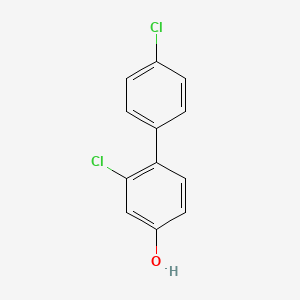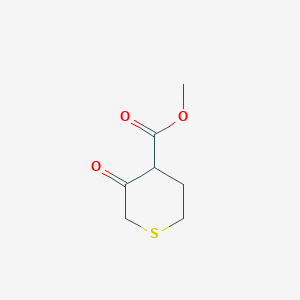
Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate is an organic compound with the molecular formula C7H10O3S It belongs to the class of thiopyran derivatives, which are sulfur-containing heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thiol with a suitable ester in the presence of a base, followed by oxidation to form the desired thiopyran ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding alcohol or thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or thiols.
Substitution: Various substituted thiopyran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfur atom in the thiopyran ring can form strong interactions with metal ions or other nucleophilic sites, influencing the activity of the target molecule. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
- Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate
- Methyl 2-oxotetrahydro-3-furancarboxylate
- Methyl 3-methyl-4-oxotetrahydro-2H-thiopyran-3-carboxylate
Comparison: Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate is unique due to the position of the oxo group and the carboxylate ester. This specific arrangement influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications.
Eigenschaften
Molekularformel |
C7H10O3S |
|---|---|
Molekulargewicht |
174.22 g/mol |
IUPAC-Name |
methyl 3-oxothiane-4-carboxylate |
InChI |
InChI=1S/C7H10O3S/c1-10-7(9)5-2-3-11-4-6(5)8/h5H,2-4H2,1H3 |
InChI-Schlüssel |
OBJGTGYIKSEYBA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCSCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



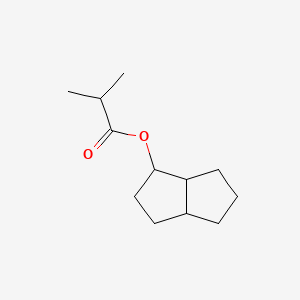



![Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12644690.png)
![Tribenzo[b,m,tuv]picene](/img/structure/B12644694.png)
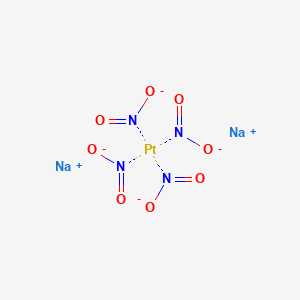
![Benzenesulfonamide, 3-(hexahydro-1H-1,4-diazepin-1-yl)-4-methoxy-N-[3-(methoxymethyl)phenyl]-](/img/structure/B12644703.png)
